molecular formula C18H19N3O2S B10980740 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

Cat. No.: B10980740
M. Wt: 341.4 g/mol
InChI Key: GNHKOCIQXCWTMZ-UHFFFAOYSA-N
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Description

The compound 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is a complex organic molecule that features a benzimidazole core linked to a pyrrolidine ring, which is further substituted with a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors, such as amino acids or other nitrogen-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield benzimidazole N-oxides, while reduction of the sulfonyl group can produce the corresponding sulfide .

Scientific Research Applications

2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic benefits. The presence of the sulfonyl group and the specific substitution pattern on the pyrrolidine ring contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C18H19N3O2S/c1-13-8-10-14(11-9-13)24(22,23)21-12-4-7-17(21)18-19-15-5-2-3-6-16(15)20-18/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,19,20)

InChI Key

GNHKOCIQXCWTMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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